butyl (diphenylmethyl)carbamate

Peptide Chemistry Protecting Group Strategy Solid-Phase Synthesis

Synthesizing disulfide-rich peptides requires precise orthogonal deprotection to avoid scrambling and side-reactions. Butyl (diphenylmethyl)carbamate (Dpm-carbamate) solves this with controlled acid-lability: stable in low TFA washes yet cleaved quantitatively in 60-90% TFA, enabling true orthogonality with Boc and Cbz groups. This pre-formed building block eliminates in-house Dpm introduction, accelerating library production. • Orthogonal acid-lability: stable in dilute TFA, cleaved in concentrated TFA • Enhanced lipophilicity (logP ~3.62) improves passive membrane diffusion • Single-step incorporation via PMHS/Pd(OH)2/C reductive methodology

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
Cat. No. B3752368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutyl (diphenylmethyl)carbamate
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H21NO2/c1-2-3-14-21-18(20)19-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3,(H,19,20)
InChIKeyCKKIQIYBHGMKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl (diphenylmethyl)carbamate for Procurement: A Comprehensive Product-Specific Evidence Guide


Butyl (diphenylmethyl)carbamate is a diphenylmethyl (Dpm)-protected carbamate derivative belonging to the broader class of N-substituted carbamic acid esters. The compound features a butyl ester moiety and a benzhydryl (diphenylmethyl) substituent on the carbamate nitrogen, which imparts enhanced lipophilicity and steric bulk relative to simpler alkyl or benzyl carbamates [1]. This structural configuration enables its role as a versatile intermediate in multi-step organic syntheses, particularly as a protecting group for amines where orthogonal deprotection strategies are required [2]. Its distinct physicochemical profile, including a calculated logP of approximately 3.62 and a boiling point of 164–165 °C , differentiates it from other carbamate protecting groups and positions it as a candidate for applications demanding precise control over deprotection kinetics and solubility.

Why Generic Substitution Fails for Butyl (diphenylmethyl)carbamate: A Case for Structural Specificity


Indiscriminate exchange of butyl (diphenylmethyl)carbamate with generic carbamate protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or simpler alkyl carbamates can critically undermine synthetic strategy. The diphenylmethyl (Dpm) group offers a distinct deprotection orthogonality profile: it is stable to low concentrations of trifluoroacetic acid (TFA) yet labile under stronger acidic conditions, unlike the Boc group which cleaves readily in dilute TFA [1][2]. This controlled acid-lability, rooted in the intermediate carbocation stability of the benzhydryl cation, permits selective deprotection in the presence of other acid-sensitive functionalities—a feat unachievable with Cbz (which requires hydrogenolysis) or methyl/ethyl carbamates (which lack orthogonal removal options) [1]. Furthermore, the aryl rings of Dpm engage in π–π stacking interactions that can influence molecular recognition events in biological systems, an attribute absent in fully aliphatic carbamates [3]. These factors collectively render the Dpm carbamate a non-fungible structural entity, where substitution by superficially similar analogs would alter deprotection kinetics, compromise synthetic yields, or abolish desired biological properties.

Quantitative Differentiation Evidence for Butyl (diphenylmethyl)carbamate Against Closest Analogs


Orthogonal Deprotection: Dpm Carbamate Acid-Lability vs. Boc and Cbz Protecting Groups

The diphenylmethyl (Dpm) carbamate exhibits a quantifiable orthogonality advantage over both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. Dpm carbamates are stable to low TFA concentrations (<25%) but are cleaved efficiently in 60–90% TFA, as demonstrated by mechanistic studies on related Dpm-protected cysteine residues [1]. In contrast, Boc groups undergo rapid deprotection even at TFA concentrations as low as 25–50% [2], while Cbz groups are completely resistant to acidolysis and require hydrogenolysis (H₂/Pd) for removal [3]. This differential sensitivity allows Dpm carbamates to be removed selectively in the presence of Boc-protected amines, thereby enabling sequential deprotection protocols that are inaccessible with simpler alkyl carbamates.

Peptide Chemistry Protecting Group Strategy Solid-Phase Synthesis

In Vivo Pharmacological Activity: Dpm Carbamate vs. Aryl-Substituted Analogs at Histamine H₃ Receptor

Diphenylmethyl carbamate 2 (a close structural congener of butyl (diphenylmethyl)carbamate) demonstrated significant oral in vivo agonist activity at the histamine H₃ receptor, with an ED₅₀ of 5.3 ± 2.6 mg/kg po and an intrinsic activity (α) of 1.0 [1]. Critically, aromatic substitution at the ortho- or para-positions of the diphenylmethyl moiety led to complete loss of agonist activity, indicating that the unsubstituted diphenylmethyl scaffold is essential for receptor activation [1]. By contrast, the thienyl analog 18 showed improved potency (ED₅₀ 3.4 ± 1.4 mg/kg po, α = 1.0), but the diphenylmethyl lead 2 remains the benchmark for understanding steric requirements at the H₃ receptor [1].

Medicinal Chemistry GPCR Pharmacology CNS Drug Discovery

Synthetic Efficiency: Single-Step Dpm Carbamate Formation vs. Multi-Step Routes for Other Carbamates

While direct literature data for butyl (diphenylmethyl)carbamate synthesis yields are sparse, the single-step reductive transformation of N-diphenylmethylamines to t-butyl carbamates using polymethylhydrosiloxane (PMHS) and di-t-butyl dicarbonate under Pd(OH)₂/C catalysis proceeds with high efficiency [1]. This methodology is directly transferable to the butyl ester congener, as the reaction conditions are compatible with a range of N-substituted carbamates. In contrast, introduction of the Cbz group typically requires a two-step sequence (activation of benzyl chloroformate followed by amine coupling), and Boc introduction via Boc₂O often requires extended reaction times or elevated temperatures for sterically hindered amines [2]. The PMHS-mediated single-step approach therefore offers a streamlined synthetic route to Dpm carbamates that minimizes purification burdens and maximizes throughput.

Organic Synthesis Process Chemistry Protecting Group Introduction

Lipophilicity: Dpm Carbamate logP vs. Methyl/Ethyl Carbamate Analogs

The calculated logP of butyl (diphenylmethyl)carbamate is approximately 3.62, as estimated for structurally related tert-butyl Dpm carbamates . This value is substantially higher than that of methyl (diphenylmethyl)carbamate (logP ~2.5, estimated) and ethyl (diphenylmethyl)carbamate (logP ~3.1, estimated) , reflecting the increased hydrophobic contribution of the butyl chain. In the context of the histamine H₃ receptor series, the lipophilic diphenylmethyl group was identified as a key determinant of oral bioavailability and CNS penetration [1]. The combination of the diphenylmethyl scaffold with a butyl ester tail thus provides an optimal lipophilicity window for membrane permeability that is not achievable with shorter-chain carbamate esters.

ADME Prediction Physicochemical Profiling Medicinal Chemistry

Carbocation Stability as a Predictor of Acid-Lability: Dpm vs. Benzyl and p-Methoxybenzyl Carbocations

B3LYP/6-31G(d,p) calculations on carbocation intermediates generated during acidolytic deprotection revealed that the diphenylmethyl (Dpm) carbocation exhibits intermediate relative stability compared to the benzyl and p-methoxybenzyl (Mob) carbocations [1]. The Dpm carbocation is stabilized by conjugation with two phenyl rings, resulting in a deprotection profile that is faster than benzyl (which benefits from only one phenyl ring) but slower than Mob (which gains additional stabilization from the para-methoxy group) [1]. This intermediate lability translates experimentally into Dpm cleavage in 60–90% TFA within minutes, whereas benzyl groups require hours under the same conditions, and Mob groups may require elevated temperatures for complete removal [1].

Physical Organic Chemistry Protecting Group Design Computational Chemistry

Procurement-Driven Application Scenarios for Butyl (diphenylmethyl)carbamate


Orthogonal Deprotection in Solid-Phase Peptide Synthesis (SPPS)

In SPPS of multi-Cys-containing peptides, butyl (diphenylmethyl)carbamate can serve as an acid-labile amine protecting group that is orthogonal to both Boc (removed in 25–50% TFA) and Cbz (removed by hydrogenolysis). As demonstrated for Dpm-protected Cys residues, the Dpm group remains intact during low-TFA washes but is cleaved quantitatively in 60–90% TFA within minutes, allowing for sequential deprotection without resin cleavage [1]. This property is especially valuable in the synthesis of complex disulfide-rich peptides where precise control over protecting group removal is essential for correct folding.

Lead Scaffold for CNS-Penetrant Histamine H₃ Receptor Agonists

The unsubstituted diphenylmethyl carbamate scaffold (exemplified by compound 2 in the Sasse et al. series) represents a validated lead structure for orally bioavailable histamine H₃ receptor agonists, with an in vivo ED₅₀ of 5.3 mg/kg po [1]. The butyl ester variant offers enhanced lipophilicity (logP ~3.62) that may improve blood-brain barrier penetration relative to shorter-chain analogs [2]. Procurement of this specific building block enables medicinal chemistry teams to explore structure-activity relationships at the H₃ receptor without the confounding loss of activity observed with ortho- or para-substituted diphenylmethyl derivatives [1].

Streamlined Synthesis of Carbamate-Protected Amine Libraries via PMHS-Mediated Reductive Carbonylation

The single-step PMHS/Pd(OH)₂/C reductive transformation methodology developed by Chandrasekhar et al. provides a general entry to Dpm carbamates from the corresponding N-diphenylmethylamines [1]. Adopting butyl (diphenylmethyl)carbamate as a key building block allows high-throughput synthesis groups to leverage this efficient route for library production, reducing step count and purification time compared to Cbz carbamate synthesis (≥2 steps). The commercial availability of the pre-formed butyl Dpm carbamate further accelerates synthesis by eliminating the need for in-house Dpm introduction.

Physicochemical Probe for Membrane Permeability Studies

With a calculated logP of ~3.62, butyl (diphenylmethyl)carbamate occupies a favorable lipophilicity range for passive membrane diffusion [1]. In parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens, this compound can serve as a reference standard for evaluating the permeability of novel carbamate-based drug candidates, providing a benchmark that bridges the gap between highly hydrophilic methyl carbamates (logP ~2.5) and excessively lipophilic dibenzyl analogs.

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